4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a pentafluorophenyl group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as rhodium (III) and oxidizing agents like molecular oxygen or air .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing byproducts and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen or air as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The nitro group and the benzoxazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-nitro-N-[2-(trifluoromethyl)phenyl]-benzamide
Properties
IUPAC Name |
4-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(3-6-12(11)32-20)26-19(29)8-1-4-10(5-2-8)28(30)31/h1-7H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUTTINFUZQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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